(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol
Description
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Properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11-4-5-13(14(15)7-11)9-16-6-2-3-12(8-16)10-17/h4-5,7,12,17H,2-3,6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSKZWZMXBKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure, featuring a piperidine ring and a chloromethylbenzyl substituent, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.
Target Interactions
Piperidine derivatives, including this compound, are known to interact with several biological targets:
- Enzyme Inhibition : These compounds can inhibit the activity of specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : They may bind to various receptors, influencing physiological responses.
Biochemical Pathways
Research indicates that some piperidine derivatives exhibit antiplasmodial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite responsible for malaria. The specific pathways affected include:
- Inhibition of Parasite Growth : Compounds like this compound may disrupt critical processes in the parasite's life cycle.
Antiparasitic Activity
A study demonstrated that certain piperidine derivatives possess significant antiplasmodial activity. For instance, compounds structurally similar to this compound were tested against Plasmodium falciparum. The results indicated an IC50 value in the low micromolar range, showcasing potential as leads for antimalarial drug development.
Anticancer Properties
Another area of investigation involves the compound's potential as an anticancer agent. In vitro studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key characteristics:
| Compound Name | Antiplasmodial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Significant | 5.0 |
| (1-(2-Chlorobenzyl)piperidin-3-yl)methanol | Low | Moderate | 10.0 |
| (1-(4-Fluorobenzyl)piperidin-3-yl)methanol | High | Weak | 3.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
